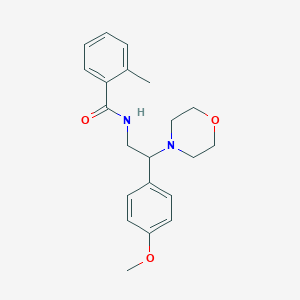

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide

Description

N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide is a synthetic benzamide derivative characterized by a 2-methylbenzamide core linked to a 4-methoxyphenyl group via a morpholinoethyl chain. The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) and the methoxy substituent on the phenyl ring are critical to its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-16-5-3-4-6-19(16)21(24)22-15-20(23-11-13-26-14-12-23)17-7-9-18(25-2)10-8-17/h3-10,20H,11-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKBRHLMKAHOFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 4-methoxyphenylmorpholine.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide.

Industrial Production Methods

In an industrial setting, the production of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

(a) (E)-N-(2-(3-(4-Methoxyphenyl)prop-1-en-1-yl)phenyl)-2-methylbenzamide (117i)

- Key Differences : Incorporates a propenyl linker between the 4-methoxyphenyl group and the benzamide core, introducing a double bond that enhances rigidity.

Activity : Demonstrated moderate cytotoxicity in cancer cell lines (IC₅₀: 12–18 µM), attributed to the conjugated system enhancing interaction with cellular targets .

(b) 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

- Key Differences: Substitutes the morpholinoethyl chain with a nitro group and bromine atom on the benzamide.

- Structural Impact: The nitro group increases electron-withdrawing effects, reducing solubility compared to the target compound. Crystallographic data show shorter C–N bond lengths (1.33 Å vs.

Morpholino-Containing Analogues

(a) N-(2-Methoxybenzyl)-2-morpholinoethamine

- Key Differences : Replaces the 2-methylbenzamide with a methoxybenzyl group, resulting in a simpler amine structure.

- Physicochemical Properties: Lower molecular weight (250.34 g/mol vs. ~375 g/mol estimated for the target compound) and reduced H-bond acceptors (4 vs. 5), leading to higher lipophilicity (LogP: 2.1 vs. ~1.8) . (b) 7-Methoxy-1-(2-morpholinoethyl)-1H-indole-3-carboxamide (UR-12)

Key Differences : Features an indole-carboxamide core instead of benzamide.

- Regulatory Status : Classified as a controlled substance due to psychoactive properties, highlighting the role of the indole moiety in receptor binding .

Substituted Benzamide Derivatives

(a) N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide

- Key Differences: Includes a methoxyethoxy side chain and an amino group on the phenyl ring.

- Bioactivity: The amino group enhances solubility (water solubility: 45 mg/L vs. (b) 2-Hydroxy-N-(4-methylphenyl)benzamide

- Key Differences: Substitutes methoxy with a hydroxy group, increasing H-bond donor capacity (2 vs. 1 in the target compound).

- Crystallography : Forms stronger intramolecular hydrogen bonds (O–H···O: 1.82 Å), influencing crystal packing and stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Discussion of Key Findings

- Role of the Morpholino Group: The morpholinoethyl chain in the target compound enhances solubility and provides a conformational anchor for receptor binding, unlike the rigid propenyl group in 117i .

- Methoxy vs. Hydroxy Substituents : The methoxy group in the target compound balances lipophilicity and metabolic stability, whereas hydroxy analogues (e.g., 2-hydroxy-N-(4-methylphenyl)benzamide) exhibit higher polarity but poorer bioavailability .

- Regulatory Implications : Compounds like UR-12 underscore the importance of core structure in legal classification, with benzamide derivatives generally lacking psychoactive risks compared to indole-based analogues .

Biological Activity

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide is a synthetic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Methoxyphenyl group : Enhances lipophilicity and biological activity.

- Morpholinoethyl group : Contributes to its pharmacological properties.

- Methylbenzamide moiety : Imparts stability and reactivity.

The biological activity of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.

- Receptor Modulation : It potentially modulates receptor activity, influencing signaling pathways related to cell growth and apoptosis.

- Nucleic Acid Interaction : Similar compounds have been shown to interact with DNA/RNA, affecting transcription and replication processes.

Antimicrobial Properties

Research indicates that N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide exhibits notable antimicrobial activity. A study evaluated its efficacy against several bacterial strains using the agar diffusion method. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 30 µg/mL |

| Pseudomonas aeruginosa | 12 | 70 µg/mL |

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide possesses significant anticancer properties. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Table 2 summarizes the findings from these studies.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 25 | 40 |

| A549 | 30 | 35 |

The IC50 values indicate that the compound effectively inhibits cell growth at relatively low concentrations, while the apoptosis induction percentage suggests it triggers programmed cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide against multidrug-resistant strains. The compound was tested in combination with conventional antibiotics, revealing synergistic effects that enhanced bacterial inhibition. This suggests potential applications in treating infections caused by resistant pathogens.

Case Study 2: Anticancer Research

In another study, the compound was administered in vivo to mice bearing tumor xenografts. Results indicated a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumors treated with the compound, supporting its role as a promising anticancer agent.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide meets Lipinski's rule of five, indicating favorable drug-like properties. However, further studies are required to fully assess its toxicity profile and long-term effects in vivo.

Q & A

Q. What are the standard synthetic routes for N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide?

The synthesis typically involves coupling a carboxylic acid derivative with an amine using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group. Reaction conditions such as anhydrous solvents (e.g., dichloromethane), room temperature, and purification via column chromatography are critical for yield optimization. Structural confirmation is achieved through IR (to identify amide C=O stretches), H-NMR (to verify substituent integration), and elemental analysis .

Q. Which spectroscopic techniques are essential for characterizing N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide?

Key techniques include:

- IR Spectroscopy : Confirms amide bond formation (C=O stretch at ~1650–1680 cm) and methoxy/morpholine groups.

- H-NMR : Assigns proton environments (e.g., methoxy protons at δ 3.7–3.9 ppm, morpholine protons at δ 3.5–3.7 ppm).

- Elemental Analysis : Validates molecular formula accuracy. Advanced labs may use C-NMR or mass spectrometry for further validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzamide?

- Coupling Agents : Test alternatives to DCC/HOBt, such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine), to reduce side reactions.

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., THF) for solubility and reactivity.

- Temperature Control : Lower temperatures (0–5°C) may minimize decomposition of sensitive intermediates.

- Purification : Gradient elution in column chromatography improves separation of byproducts .

Q. What strategies resolve contradictory fluorescence data for benzamide derivatives under varying pH conditions?

Contradictions in fluorescence intensity (e.g., pH-dependent quenching) can be addressed by:

- Controlled pH Studies : Use buffered solutions (pH 3–9) to identify optimal fluorescence conditions (e.g., pH 5 for maximum intensity).

- Temperature Stability Tests : Ensure measurements at 25°C to avoid thermal degradation.

- Binding Constant Analysis : Calculate values to assess interactions with biological targets or solvents.

| Parameter | Value | Conditions |

|---|---|---|

| Limit of Detection | 0.2691 mg/L | λex 340 nm |

| Limit of Quantitation | 0.898 mg/L | λem 380 nm |

| Optimal pH | 5.0 | 25°C, aqueous buffer |

| Data derived from spectrofluorometric studies of analogous benzamides . |

Q. What methodological approaches study the enzyme inhibition mechanisms of this compound?

- In Vitro Assays : Use enzyme kinetics (e.g., Michaelis-Menten plots) to measure inhibition constants ().

- Structural Analog Screening : Compare activity with derivatives lacking the morpholino or methoxyphenyl groups to identify critical moieties.

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., kinases) using software like AutoDock.

- Competitive Binding Studies : Employ fluorescent probes or radiolabeled ligands to assess displacement in active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.